1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid
Description
1-(2-Cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid is a triazole-based carboxylic acid derivative characterized by a 2-cyclopropylethyl substituent at the N1 position of the triazole ring. Triazole derivatives are widely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") , enabling modular modifications to tune biological activity and physicochemical properties.
Properties
IUPAC Name |
1-(2-cyclopropylethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c12-8(13)7-5-11(10-9-7)4-3-6-1-2-6/h5-6H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNTSXODPBOEASX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCN2C=C(N=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This reaction is often catalyzed by copper(I) iodide and can be carried out under mild conditions . The process involves the following steps:
- Preparation of the azide precursor.
- Reaction of the azide with an alkyne in the presence of a copper catalyst.
- Isolation and purification of the triazole product.
Industrial Production Methods
In an industrial setting, the synthesis of 1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as copper-on-charcoal, is also common in industrial processes to minimize metal contamination and facilitate catalyst recovery .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazoles.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.
Major Products
The major products formed from these reactions include triazole N-oxides, dihydrotriazoles, and various substituted triazoles, depending on the reagents and conditions used .
Scientific Research Applications
Basic Information
- Chemical Formula : C8H11N3O2
- Molecular Weight : 167.17 g/mol
- CAS Number : 1341761-69-0
- IUPAC Name : 1-(2-cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Appearance : White to off-white powder
Structural Characteristics
The compound features a triazole ring, which is known for its diverse biological activities. The cyclopropyl group contributes to the compound's lipophilicity and potential pharmacological properties.
Medicinal Chemistry
This compound has been investigated for its potential as a pharmaceutical agent. Its triazole moiety is often associated with antifungal and antibacterial activities.
Case Studies
- Antifungal Activity : Research indicates that triazole derivatives exhibit significant antifungal properties against various strains of fungi. For instance, studies have shown that compounds with similar triazole structures effectively inhibit the growth of Candida species .
- Anticancer Properties : Some derivatives of triazoles have demonstrated cytotoxic effects against cancer cell lines. The incorporation of cyclopropyl groups has been linked to enhanced potency in certain cases .
Agricultural Sciences
The compound's unique structure positions it as a candidate for agrochemical applications, particularly in developing new pesticides or herbicides.
Case Studies
- Pesticidal Activity : Preliminary studies suggest that triazole derivatives can act as effective fungicides. Their mechanism often involves disrupting fungal cell wall synthesis, which could be a focal point for future research .
Material Science
The stability and unique chemical properties of this compound make it suitable for use in advanced materials.
Case Studies
- Polymer Chemistry : The incorporation of triazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. Additionally, their ability to form coordination complexes can be exploited in creating novel materials with specific functionalities .
Comprehensive Data Table
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antifungal Agents | Effective against Candida species |
| Anticancer Agents | Cytotoxic effects observed in cancer cell lines | |
| Agricultural Sciences | Pesticides | Disrupts fungal cell wall synthesis |
| Material Science | Polymer Additives | Enhances thermal stability and mechanical strength |
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropylethyl)-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can mimic amide bonds, allowing it to bind to active sites of enzymes and inhibit their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Substituent Analysis
The substituent at the N1 position critically influences the compound’s properties. Below is a comparative table of key analogs:
Key Observations :
- Cyclopropylethyl vs.
- Aryl vs. Alkyl Substituents: Aryl groups (e.g., 2-aminophenyl, 4-chlorophenyl) confer antimicrobial or antitumor activity via π-π stacking or hydrogen bonding , while alkyl groups (e.g., ethyl, cyclopropyl) prioritize metabolic stability .
Physicochemical Properties
- Lipophilicity (logP) : Cyclopropylethyl substituents increase logP compared to smaller alkyl groups (e.g., ethyl) but remain less lipophilic than aromatic substituents (e.g., m-tolyl). This balance may improve blood-brain barrier penetration relative to polar analogs .
Antimicrobial Activity
- 1-(2-Aminophenyl)-1H-triazole-4-carboxylic acid: Exhibits broad-spectrum activity against Gram-positive (MIC = 8–16 µg/mL) and Gram-negative pathogens (MIC = 16–32 µg/mL), attributed to its kink-like structure and hydrogen-bonding capacity .
- Cyclopropylethyl Analog : Predicted to have moderate activity, as alkyl substituents lack the aromatic interactions critical for target binding in antimicrobial assays .
Antitumor Activity
- 1-(4-Chlorophenyl)-5-CF3-1H-triazole-4-carboxylic acid : Inhibits lung cancer (NCI-H522) cell growth by 68.09% (GP value), likely via c-Met kinase inhibition .
- Carboxylic Acids vs. Amides : Triazole carboxylic acids generally show lower activity than amides due to poor cell permeability, as seen in zwitterionic 1-(thiazol-2-yl) derivatives (GP = 62.47%) .
Biological Activity
1-(2-Cyclopropylethyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 16681-70-2) is a derivative of the 1,2,3-triazole family, which has garnered attention due to its diverse biological activities. This compound exhibits potential in various therapeutic areas, including antimicrobial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : C₇H₈N₄O₂
- Molecular Weight : 168.16 g/mol
- Purity : Typically above 95% for biological applications
Antimicrobial Activity
Research indicates that triazole derivatives possess significant antimicrobial properties. In particular, studies have shown that various triazole compounds exhibit activity against a range of bacteria and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives demonstrated MIC values ranging from 5.8 to 29.9 µg/mL against Mycobacterium tuberculosis (MTB), highlighting their potential as anti-tubercular agents .
Anticancer Activity
The anticancer potential of triazole derivatives is noteworthy. Various studies have evaluated their effects on different cancer cell lines:
- Cell Lines Tested : THP-1 (acute monocytic leukemia), A549 (lung adenocarcinoma), and Panc-1 (pancreatic carcinoma).
- Findings : Certain triazole derivatives showed moderate cytotoxicity against these cell lines, with IC50 values indicating significant activity. For example, compounds derived from triazoles exhibited IC50 values as low as 14 µg/mL against specific cancer cell lines .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit various enzymes:
- Carbonic Anhydrase II : A series of synthesized triazole analogs were tested for inhibition against carbonic anhydrase II, showing moderate inhibition potential. The structural features of these compounds were found to significantly influence their inhibitory activity .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives can be attributed to their structural characteristics:
- The presence of specific functional groups and the overall molecular structure play a crucial role in determining the efficacy of these compounds.
- Molecular docking studies have indicated that certain triazoles bind effectively to target enzymes, forming critical interactions that enhance their biological activity .
Case Studies
Q & A
Q. Key Considerations :
- Purification via recrystallization (e.g., acetic acid) or column chromatography.
- Monitor reaction progress using TLC or HPLC to avoid byproducts.
Q. Table 1: Example Reaction Conditions for Analogous Triazoles
| Precursor | Reagent/Conditions | Yield | Reference |
|---|---|---|---|
| Aldehyde + Thiosemicarbazide | POCl₃, reflux, 3h | 65-75% | |
| Azide + Alkyne | CuSO₄, sodium ascorbate, RT | 85-90% |
Basic: How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
Based on structural analogs (e.g., cyclopropyl-substituted triazoles):
Q. Table 2: Analytical Parameters for Triazole Analogs
| Technique | Parameters | Reference |
|---|---|---|
| HPLC | C18, 70:30 ACN/H₂O, 1 mL/min | |
| ¹H NMR | DMSO-d₆, δ 7.5–8.5 (triazole H) |
Advanced: How does the cyclopropylethyl substituent influence reactivity compared to other triazole derivatives?
Methodological Answer:
- Steric Effects : The cyclopropylethyl group increases steric hindrance, reducing nucleophilic substitution rates compared to smaller substituents (e.g., methyl) .
- Electronic Effects : Cyclopropane’s ring strain may enhance electrophilicity at the triazole C-4 position, facilitating carboxylate reactivity in coupling reactions .
Q. Experimental Validation :
- Compare reaction kinetics (e.g., esterification rates) with analogs like 1-ethyl-1H-triazole-4-carboxylic acid .
Advanced: What strategies resolve contradictions in reported biological activity data?
Methodological Answer:
- Meta-Analysis : Cross-validate data across studies using standardized assays (e.g., fixed IC₅₀ protocols for enzyme inhibition) .
- Structural Reanalysis : Confirm compound identity via X-ray crystallography (e.g., Acta Crystallographica data for triazole esters ).
Case Study :
Discrepancies in enzyme inhibition (e.g., COX-2) may arise from impurities; repurify samples and retest .
Advanced: What computational methods predict interactions with biological targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model binding to proteins (e.g., kinases) .
- Molecular Dynamics (MD) : Simulate conformational stability in aqueous vs. lipid environments .
Validation :
Compare computational predictions with SPR (surface plasmon resonance) binding assays .
Advanced: How to assess stability under varying pH and temperature conditions?
Methodological Answer:
Q. Table 3: Stability Data for Analogous Compounds
| Condition | Degradation (%) | Reference |
|---|---|---|
| pH 2, 25°C, 1 week | 15% | |
| pH 7.4, 40°C, 4 weeks | 5% |
Advanced: What mechanistic insights guide its use in enzyme inhibition studies?
Methodological Answer:
- Kinetic Analysis : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
- Structural Probes : Use X-ray crystallography to identify binding pockets (e.g., interaction with catalytic serine in hydrolases) .
Application Example :
Inhibition of β-lactamases by triazole-carboxylic acids via carboxylate-Zn²⁵ coordination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
